

Application Notes and Protocols for USP7/USP47 Inhibitor Screening

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Compound of Interest

Compound Name: USP7/USP47 inhibitor

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening and characterization of dual inhibitors of Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47), two promising therapeutic targets in oncology.

Introduction: USP7 and USP47 as Therapeutic Targets

Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 47 (USP47) are deubiquitinating enzymes (DUBs) that play critical roles in various cellular processes, making them attractive targets for drug discovery, particularly in the field of oncology.^{[1][2]}

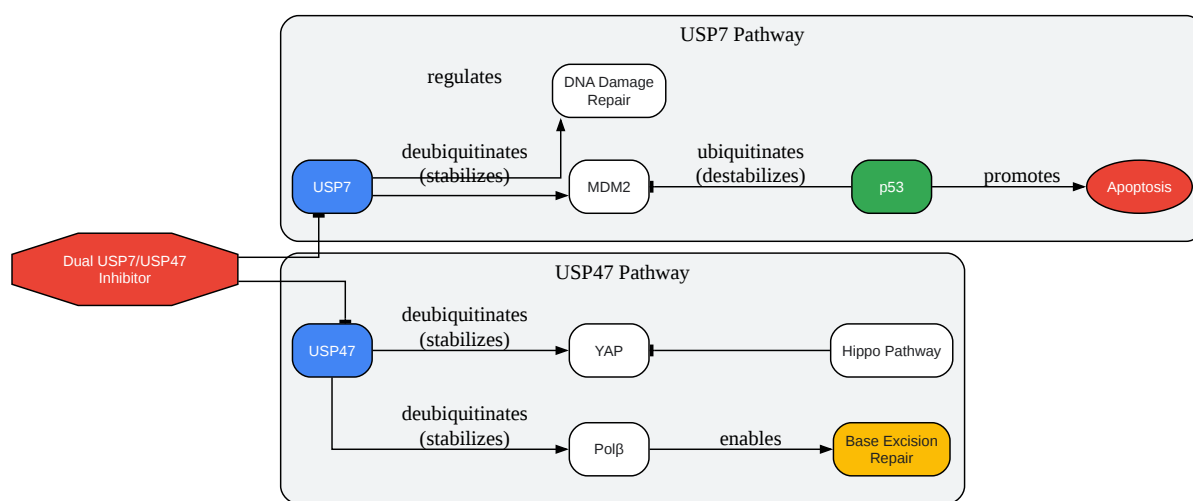
USP7 is a key regulator of cellular protein homeostasis and is involved in critical pathways such as DNA damage repair, apoptosis, and immune response.^[1] Its dysregulation has been linked to numerous cancers.^{[1][2]} A primary mechanism of USP7's role in cancer is through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.^{[3][4]} By inhibiting USP7, MDM2 is destabilized, leading to an increase in p53 levels, which can in turn induce cell cycle arrest and apoptosis in cancer cells.^[3] USP7 also regulates the stability of other proteins involved in cancer progression, including FOXO4 and PTEN.^[3]

USP47 is the closest homolog to USP7, sharing significant similarity in their catalytic domains.[2][3] It is an emerging anticancer target due to its role in regulating the DNA base excision repair (BER) pathway by deubiquitinating and stabilizing DNA Polymerase β (Pol β).[3][5] Inhibition of USP47 can lead to reduced levels of Pol β , impairing DNA repair in cancer cells and potentially sensitizing them to DNA-damaging chemotherapeutic agents.[3][5] USP47 is also involved in the regulation of multiple signaling pathways, including the Hippo and EMT pathways.[6][7]

The dual inhibition of USP7 and USP47 is a promising therapeutic strategy. Given their complementary roles in cancer cell survival—USP7 primarily through the p53 pathway and USP47 through DNA repair—a dual inhibitor could have synergistic effects, leading to enhanced anticancer efficacy and a reduced likelihood of drug resistance.[3][5]

Signaling Pathways of USP7 and USP47

The following diagram illustrates the central roles of USP7 and USP47 in key cellular signaling pathways relevant to cancer.

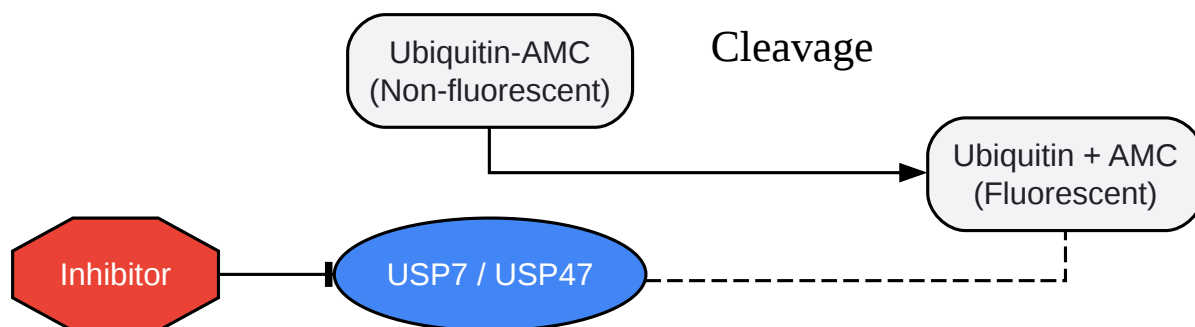
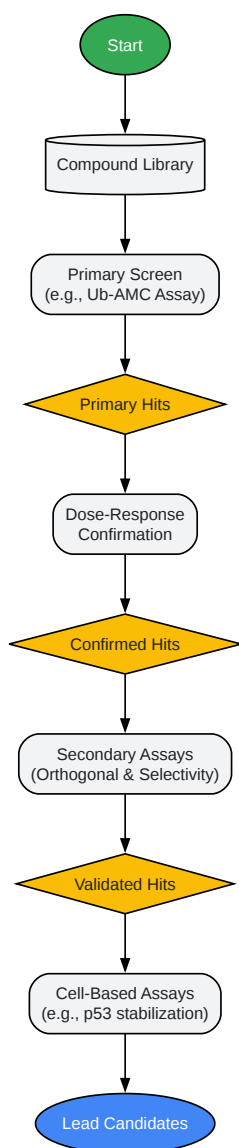


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Core signaling pathways of USP7 and USP47 in cancer.

High-Throughput Screening (HTS) for **USP7/USP47** Inhibitors

The discovery of novel **USP7/USP47 inhibitors** typically begins with a high-throughput screening (HTS) campaign to identify initial "hit" compounds from large chemical libraries.^{[8][9]} The general workflow for such a campaign is outlined below.



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